16-Ketostearic acid

Overview

Description

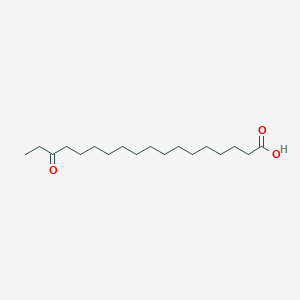

16-Ketostearic acid is a type of oxidized fatty acid, specifically an oxo fatty acid, which contains a ketone functional group at the sixteenth carbon position of the stearic acid chain. This compound is a member of the oxostearic acids family and has been identified in various natural sources, including milk and rumen contents .

Preparation Methods

Synthetic Routes and Reaction Conditions: 16-Ketostearic acid can be synthesized through the microbial biotransformation of oleic acid. The process involves the hydration of oleic acid to form 10-hydroxystearic acid, which is then oxidized to 10-ketostearic acid. Further oxidation and β-oxidation processes lead to the formation of this compound .

Industrial Production Methods: Industrial production of this compound typically involves the use of microbial strains such as Micrococcus luteus, which can catalyze the transformation of oleic acid through a series of enzymatic reactions. The optimal conditions for this biotransformation include a pH of 7.5 and a temperature of 30°C .

Chemical Reactions Analysis

Types of Reactions: 16-Ketostearic acid undergoes various chemical reactions, including:

Oxidation: Conversion of hydroxystearic acid to ketostearic acid.

Reduction: Reduction of the ketone group to form hydroxystearic acid.

Substitution: Reactions involving the replacement of the ketone group with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Conditions vary depending on the desired substitution, but typically involve nucleophilic reagents.

Major Products:

Oxidation: Formation of ketostearic acids.

Reduction: Formation of hydroxystearic acids.

Substitution: Formation of various substituted stearic acids.

Scientific Research Applications

16-Ketostearic acid has several applications in scientific research:

Chemistry: Used as a precursor in the synthesis of other complex molecules.

Biology: Studied for its role in metabolic pathways and its effects on cellular processes.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the production of lubricants, cosmetics, and biopolymers.

Mechanism of Action

The mechanism of action of 16-ketostearic acid involves its interaction with specific molecular targets and pathways. It is known to modulate the activity of enzymes involved in fatty acid metabolism, such as hydratases and dehydrogenases. These interactions can lead to changes in cellular processes, including inflammation and apoptosis .

Comparison with Similar Compounds

- 10-Ketostearic acid

- 8-Ketopalmitic acid

- 9-Ketostearic acid

Comparison: 16-Ketostearic acid is unique due to its specific position of the ketone group, which imparts distinct chemical and biological properties. Compared to other ketostearic acids, it has a higher degree of oxidation and a different metabolic pathway, making it a valuable compound for various applications .

Biological Activity

Overview

16-Ketostearic acid (C18H34O3), a ketone derivative of stearic acid, is a member of the oxostearic acids family. It is characterized by a ketone functional group at the sixteenth carbon position. This compound has been identified in various natural sources, including milk and rumen contents, and has garnered attention for its potential biological activities, particularly in metabolic pathways and therapeutic applications.

This compound is classified as an oxidized fatty acid. Its unique structure allows it to engage in various biochemical interactions, influencing cellular processes such as inflammation and apoptosis. The compound can be synthesized through microbial biotransformation of oleic acid, primarily using strains like Micrococcus luteus under optimized conditions (pH 7.5, 30°C) .

1. Metabolic Modulation

Research indicates that this compound modulates the activity of enzymes involved in fatty acid metabolism, such as hydratases and dehydrogenases. This modulation can lead to significant changes in cellular processes:

- Inflammation : The compound has shown potential anti-inflammatory properties by influencing signaling pathways associated with inflammatory responses.

- Apoptosis : It may also play a role in regulating programmed cell death, which is crucial for maintaining cellular homeostasis.

2. Therapeutic Potential

This compound is being investigated for its therapeutic properties, particularly:

- Anti-inflammatory Effects : Studies have demonstrated its ability to inhibit pro-inflammatory cytokines and chemokines through pathways involving nuclear factor kappa B (NF-κB) .

- Anticancer Activity : Preliminary data suggest that it may have anticancer effects, although more research is needed to fully elucidate these mechanisms.

Case Study 1: Anti-inflammatory Mechanism

A study explored the anti-inflammatory effects of this compound on macrophage polarization. It was found that the compound inhibited the expression of M1 markers (e.g., Nos2, Cd86) while promoting M2 markers (e.g., Fizz1, Arg1). This shift suggests a potential role in modulating immune responses and reducing chronic inflammation .

Case Study 2: Metabolic Disorders

In another investigation, this compound was tested for its effects on glucose intolerance in mice fed a high-fat diet. Results indicated that it improved glucose metabolism by reducing adipose tissue inflammation and fibrosis, showcasing its potential in managing metabolic disorders like diabetes .

Comparative Analysis with Similar Compounds

| Compound | Structure | Biological Activity |

|---|---|---|

| This compound | C18H34O3 | Anti-inflammatory, potential anticancer |

| 10-Ketostearic Acid | C18H36O3 | Less oxidative activity |

| 8-Ketopalmitic Acid | C16H30O3 | Similar metabolic pathways |

The comparison highlights that while this compound possesses unique properties due to its specific ketone positioning, other ketostearic acids exhibit differing degrees of biological activity.

Q & A

Basic Research Questions

Q. What analytical techniques are most effective for identifying and quantifying 16-Ketostearic acid in complex biological matrices?

- Methodological Answer : Thin-layer chromatography (TLC) and gas-liquid chromatography (GLC) remain foundational for preliminary separation and identification, particularly in lipid-rich matrices like rumen digesta . For higher sensitivity and specificity, liquid chromatography-high-resolution mass spectrometry (LC-HRMS) is recommended, especially in milk or serum studies, due to its ability to resolve oxo-fatty acids from structural analogs. Key parameters include reverse-phase C18 columns for separation and electrospray ionization (ESI) in negative mode for detection . Quantification requires calibration with synthetic standards, validated against matrix-specific recovery rates.

Q. What are the primary biosynthetic pathways for this compound in microbial systems?

- Methodological Answer : Microbial synthesis involves two main pathways: (1) Direct oxidation of stearic acid at the C16 position via cytochrome P450 enzymes or dehydrogenases, and (2) β-oxidation of longer-chain precursors. For example, Flavobacterium strains oxidize hydroxylated intermediates (e.g., 12-hydroxystearic acid) to form this compound, as demonstrated in resting-cell suspensions optimized at pH 7.5 and 30°C . Enzyme activity assays (e.g., NAD+/NADH-dependent dehydrogenases) are critical for pathway validation.

Q. How can researchers differentiate this compound from structurally similar oxo-fatty acids during chromatographic analysis?

- Methodological Answer : Use retention time indexing coupled with MS/MS fragmentation patterns. For instance, this compound (C18:0, keto group at C16) shows distinct fragment ions at m/z 255.2 (loss of H₂O and CO₂) under collision-induced dissociation (CID), differing from 10-ketostearic acid (C18:0, keto at C10). Derivatization with methoxyamine hydrochloride enhances keto group stability during GC-MS analysis, reducing isomer co-elution .

Advanced Research Questions

Q. How do variations in sample preparation methodologies impact the reported concentrations of this compound across different studies?

- Methodological Answer : Discrepancies arise from lipid extraction protocols (e.g., Folch vs. Bligh-Dyer methods), which recover polar vs. non-polar fractions differently. For rumen studies, total lipid extraction yields ~45 µM/g lipid , whereas milk studies report lower concentrations due to matrix complexity and interference from triglycerides . Standardization using internal standards (e.g., deuterated this compound) and validation via spike-recovery experiments (85–110% recovery) are essential for cross-study comparability .

Q. What experimental strategies can resolve discrepancies between in vitro ruminal synthesis rates and in vivo detection levels of this compound?

- Methodological Answer : Simulated rumen models often overestimate synthesis due to uncontrolled microbial diversity and substrate availability. To reconcile this, use isotope tracing (¹³C-labeled stearic acid) in in vivo trials to track conversion efficiency. Additionally, metagenomic profiling of rumen microbiota can identify keystone species responsible for ketogenesis, enabling targeted inhibition/amplification experiments .

Q. What enzymatic mechanisms explain the preferential formation of this compound over other positional isomers in microbial oxidation systems?

- Methodological Answer : Substrate-binding pocket specificity in bacterial dehydrogenases (e.g., Micrococcus luteus) favors oxidation at C16 due to steric and electronic effects. For example, molecular docking studies reveal that 16-hydroxystearic acid aligns optimally with the active site of secondary alcohol dehydrogenases, facilitating selective oxidation to the keto form. Site-directed mutagenesis of key residues (e.g., Phe-267 in Rhodococcus spp.) can alter positional specificity .

Q. Data Contradiction Analysis

- Key Challenge : Reported concentrations in rumen (45 µM/g lipid ) vs. milk (<5 µM/g lipid ) differ by an order of magnitude.

- Resolution Strategy : Conduct cross-matrix spiking experiments to assess matrix suppression effects in LC-HRMS. Adjust for differences in microbial activity (rumen vs. mammary gland) using qPCR quantification of Flavobacterium or Rhodococcus biomarkers.

Q. Methodological Best Practices

- Reproducibility : Document extraction solvents, column temperatures, and ionization parameters in detail .

- Ethical Reporting : Disclose limits of detection (LOD) and quantification (LOQ) for transparency in negative results .

Properties

IUPAC Name |

16-oxooctadecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H34O3/c1-2-17(19)15-13-11-9-7-5-3-4-6-8-10-12-14-16-18(20)21/h2-16H2,1H3,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVQWXWRLWZLELC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)CCCCCCCCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H34O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90156984 | |

| Record name | 16-Ketostearic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90156984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13126-28-8 | |

| Record name | 16-Ketostearic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013126288 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 16-Ketostearic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90156984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.